molecular formula C7H12O B13797600 (1-Propenyloxy)methylcyclopropane

(1-Propenyloxy)methylcyclopropane

Cat. No.: B13797600
M. Wt: 112.17 g/mol
InChI Key: QBTKUGNHTHTLOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Propenyloxy)methylcyclopropane (CAS No. 64340-98-3) is a cyclopropane derivative with the molecular formula C₇H₁₂O and a molecular weight of 112.17 g/mol . Its structure consists of a cyclopropane ring substituted with a methyl group and a 1-propenyloxy moiety (CH₂-O-CH₂-CH=CH₂). This compound is of interest in organic synthesis and materials science due to its strained cyclopropane ring and ether functionality, which may confer unique chemical behavior compared to simpler cyclopropane derivatives.

Properties

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

prop-1-enoxymethylcyclopropane

InChI

InChI=1S/C7H12O/c1-2-5-8-6-7-3-4-7/h2,5,7H,3-4,6H2,1H3

InChI Key

QBTKUGNHTHTLOA-UHFFFAOYSA-N

Canonical SMILES

CC=COCC1CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Propenyloxy)methylcyclopropane typically involves the reaction of cyclopropylmethyl halides with propenyl alcohols under basic conditions. The reaction proceeds via nucleophilic substitution, where the halide is replaced by the propenyloxy group .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar nucleophilic substitution reactions. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: (1-Propenyloxy)methylcyclopropane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(1-Propenyloxy)methylcyclopropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Propenyloxy)methylcyclopropane involves its interaction with molecular targets through its reactive functional groups. The propenyloxy group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate enzyme activity, alter metabolic pathways, and affect cellular functions .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties
This compound C₇H₁₂O 112.17 Propenyloxy, cyclopropane Moderate bioavailability potential
Methylcyclopropane (MCP) C₄H₈ 56.11 Methyl, cyclopropane Prone to isomerization; low Cp
Diterpene (example) C₂₀H₃₀O₄ 334.45 Methylcyclopropane, acetoxy High HBD/HBA; poor drug-likeness

Table 2: Thermodynamic Data for Methylcyclopropane (MCP)

Temperature (K) Heat Capacity (Cp, J/mol·K)
50 33.97
298.15 82.20
1000 200.33

Research Implications

  • The propenyloxy group in this compound distinguishes it from MCP and diterpenes by enhancing structural complexity while maintaining drug-like properties. Further studies should quantify its isomerization kinetics (building on MCP methodologies ) and thermodynamic parameters to clarify its stability and reactivity. Comparative analyses with other cyclopropane ethers could also elucidate the role of unsaturated substituents in modulating ring strain.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.